SLK1 protein - 146888-80-4

SLK1 protein

Catalog Number: EVT-1519017
CAS Number: 146888-80-4
Molecular Formula: C10H9ClN2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SLK1 is classified as a serine/threonine protein kinase. It is encoded by the SLK1 gene located on chromosome III of Saccharomyces cerevisiae. The gene was cloned during research aimed at understanding the genetic interactions that affect yeast cell growth and morphology .

Synthesis Analysis

Methods

The synthesis of SLK1 protein involves several key processes: transcription of the SLK1 gene into messenger RNA, followed by translation into the polypeptide chain. The translation process occurs in ribosomes where transfer RNA molecules bring specific amino acids that correspond to the codons on the messenger RNA .

Technical Details

The translation initiation begins when the small ribosomal subunit binds to the messenger RNA at the start codon (AUG), followed by the assembly of elongation factors and transfer RNA. As the ribosome moves along the messenger RNA, amino acids are sequentially added to form a polypeptide chain until a stop codon is reached, signaling termination . Post-translational modifications may occur, which are crucial for the protein's functional activity.

Molecular Structure Analysis

Structure

The molecular structure of SLK1 has been inferred from sequence analysis and homology modeling. The protein exhibits a typical kinase domain structure, which includes an ATP-binding site and a substrate-binding site. The presence of conserved motifs characteristic of serine/threonine kinases suggests its enzymatic activity .

Data

The SLK1 protein's sequence reveals significant conservation across various species, indicating its evolutionary importance. Structural studies may involve techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

As a protein kinase, SLK1 catalyzes phosphorylation reactions where it transfers phosphate groups from ATP to specific serine or threonine residues on target proteins. This phosphorylation can modulate the activity of these proteins, influencing various cellular processes including signal transduction and cell cycle regulation .

Technical Details

The reaction mechanism typically involves substrate binding to the active site of SLK1, followed by ATP binding. The transfer of the phosphate group occurs through a series of conformational changes within the enzyme, ultimately leading to product release and regeneration of the enzyme for subsequent reactions .

Mechanism of Action

Process

SLK1 is believed to act as a regulatory link between cell morphogenesis and growth control. It does so by phosphorylating key substrates involved in these processes. For instance, during mating, SLK1 facilitates projection formation in response to pheromonal signals, while also regulating cell cycle progression under nutrient-limiting conditions .

Data

Experimental evidence indicates that mutations in SLK1 lead to significant morphological defects and impaired growth at elevated temperatures (37 degrees Celsius), highlighting its role in maintaining cellular integrity under stress conditions .

Physical and Chemical Properties Analysis

Physical Properties

SLK1 is soluble in aqueous solutions typically used for protein studies. Its stability may vary depending on environmental conditions such as temperature and pH.

Chemical Properties

As a protein kinase, SLK1 interacts with ATP and various substrates through non-covalent interactions. Its enzymatic activity is influenced by factors such as ionic strength and presence of cofactors or inhibitors that may modulate its function .

Relevant Data or Analyses

Studies have shown that alterations in SLK1 expression levels can significantly impact cell morphology and growth dynamics in Saccharomyces cerevisiae, underscoring its importance in cellular physiology.

Applications

Scientific Uses

SLK1 has been utilized in various research applications including:

  • Cell Biology: Understanding mechanisms of cell growth and differentiation.
  • Genetics: Investigating genetic interactions affecting yeast development.
  • Biotechnology: Potential applications in metabolic engineering where control over cell morphology is desired.

Research on SLK1 continues to provide insights into fundamental biological processes and potential therapeutic targets for diseases linked to dysregulation of similar kinases in higher organisms .

Structural and Molecular Characterization of SLK1

Genomic Organization and Evolutionary Conservation of SLK1 Across Species

SLK1 (Ste20-like kinase 1) exhibits conserved genomic organization across eukaryotes, with distinct lineage-specific adaptations. In Saccharomyces cerevisiae, the SLK1 gene (originally identified via synthetic lethal screening with SPA2) encodes a 1,478-amino-acid protein featuring a C-terminal kinase domain critical for morphogenesis and nutrient sensing [1] [7]. Disruption of SLK1 in yeast causes temperature-sensitive growth defects (non-viable at 37°C) and aberrant cell morphology, underscoring its conserved role in cellular homeostasis [1]. Mammalian SLK (human chromosome 10q24.33-q25.1; mouse chromosome 19C3-D1) shares significant synteny, with the human gene spanning ~62 kb and producing a kinase regulating cytoskeletal dynamics [4] [6].

Evolutionary analysis reveals strong purifying selection acting on the catalytic domain. The N-terminal kinase region (residues 1–338) shows >74% identity between human SLK and lymphocyte-oriented kinase (LOK), indicating functional conservation within the Ste20 family [6]. Non-vertebrate homologs exist in Ctenophora (comb jellies), where photoprotein kinases share structural motifs with SLK, suggesting ancient origins predating bilaterian divergence [2].

Table 1: Genomic Features of SLK1 Across Species

SpeciesGene LocusProtein Length (aa)Key Functional Domains
S. cerevisiaeSynthetic lethal screen1,478C-terminal kinase domain
H. sapiensChromosome 10q24.33~1,200 (isoforms vary)N-terminal kinase, ATH domain
M. musculusChromosome 19C3~1,202N-terminal kinase, ATH domain
P. pacificusNot characterizedHomolog detectedKinase-like domain

Domain Architecture: Kinase Catalytic Domains vs. Regulatory Regions

SLK1's domain architecture comprises:

  • N-terminal catalytic kinase domain (KD): Residues 1–338 harbor the Ste20-like serine/threonine kinase signature (TPYWMAPE motif in subdomain VIII). This domain binds ATP and catalyzes substrate phosphorylation. Structural studies confirm its α-helical fold with a conserved DFG motif (residues 173–222) enabling activation loop dynamics [6].
  • Central caspase cleavage domain: Contains a conserved DXXD motif (murine D436) targeted by caspase-3 during apoptosis, releasing a pro-apoptotic N-terminal fragment [4] [6].
  • C-terminal ATH domain: Residues 788–1,180 form an autoinhibitory region (AT1–46 homology domain) that suppresses kinase activity. Deletion of this domain (e.g., SLK1–373) elevates activity 10–15-fold by relieving autoinhibition [6]. The ATH domain recruits regulatory partners like LIM-domain-binding proteins (Ldb1/2), which stabilize its inhibitory conformation [6].

Table 2: Functional Domains of Mammalian SLK1

DomainResidues (Human)FunctionRegulatory Mechanism
Kinase domain (KD)1–338Catalytic phosphorylationActivated by T183/S189 phosphorylation
Caspase-3 cleavage site~436Apoptosis initiationCleavage releases active kinase fragment
Coiled-coil region339–788Dimerization platformFacilitates trans-autophosphorylation
ATH domain788–1,180AutoinhibitionBinds Ldb1/2 to suppress KD activity

Post-Translational Modifications (Phosphorylation, Caspase-Mediated Cleavage)

SLK1 activity is critically regulated by PTMs:

  • Phosphorylation: Activation requires phosphorylation at T183 and S189 within the kinase domain. T183A mutation reduces activity by 60%, while S189A or double mutants abolish >80% of activity. These modifications stabilize the activation loop, enabling substrate access [6]. Phosphoproteomic studies identify SLK1 as a target of upstream kinases (e.g., Src) and autocatalytic activity [6].
  • Caspase-mediated cleavage: During apoptosis, caspase-3 cleaves SLK1 at D436, generating a 55-kDa N-terminal fragment that translocates to the nucleus to promote cell death. Mutation of this site only partially inhibits cleavage, suggesting auxiliary caspase recognition motifs [6] [4].
  • Ubiquitination and acetylation: While not fully characterized in SLK1, ubiquitin-proteasome pathways regulate its turnover. Conservation analyses indicate PTM "hotspots" in kinase domains across species, implying regulatory significance [3] [5].

PTMs create a dynamic SLK1 activation profile: basal autoinhibition (ATH-bound) → phosphorylation-dependent activation → caspase-mediated amplification of pro-apoptotic signaling.

Homology to MAP Kinase Activators and Ste20-Like Kinase Family Members

SLK1 belongs to the Ste20-like kinase family, subdivided into:

  • p21-activated kinases (PAKs)
  • Germinal center kinases (GCKs)
  • Pleckstrin homology domain-containing PAKs (PH-PAKs) [6]

SLK1 is a GCK-related kinase sharing 74% catalytic domain identity with LOK and 26% with MST1 [6]. Its kinase domain is homologous to yeast MAPKKK activators (e.g., Ste11), though SLK1 operates independently of canonical MAPK cascades in mammals. In yeast, SLK1 regulates nutrient sensing via a RAS/cAMP-independent pathway, as slk1Δ mutants fail to arrest growth under nutrient limitation despite perturbations in PKA pathways [7].

Key functional distinctions from other Ste20 kinases include:

  • Unique C-terminal ATH domain absent in PAKs/GCKs.
  • Caspase-cleavage-mediated activation not observed in PAKs.
  • Dual roles in cytoskeletal dynamics (in vitro) and apoptosis (in vivo), whereas PAKs primarily regulate cell motility [6].

Table 3: Functional Comparison of SLK1 with Select Ste20 Family Members

KinaseSubfamilyCatalytic Identity to SLK1Unique Features
SLK1GCK-related-ATH domain, caspase cleavage site
LOKGCK-related74%Lymphocyte-specific expression
MST1GCK26%Hippo pathway component
PAK1PAK<20%CRIB domain, Rac1/Cdc42 binding

ConclusionSLK1 exemplifies functional diversification within the conserved Ste20 kinase scaffold. Its domain architecture integrates catalytic competence with multilayered regulation (PTMs, autoinhibition), enabling context-dependent roles in morphogenesis, stress response, and apoptosis. Evolutionary conservation underscores its fundamental role in eukaryotic cell biology, while lineage-specific adaptations (e.g., caspase cleavage in mammals) refine its functional repertoire.

Properties

CAS Number

146888-80-4

Product Name

SLK1 protein

Molecular Formula

C10H9ClN2O3

Synonyms

SLK1 protein

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